molecular formula C20H22N6O2 B7164090 N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide

N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide

Cat. No.: B7164090
M. Wt: 378.4 g/mol
InChI Key: IRMMNBSNNIDJSX-UHFFFAOYSA-N
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Description

N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13(2)23-20(28)24-16-10-6-9-15(11-16)19(27)25-17(18-21-12-22-26-18)14-7-4-3-5-8-14/h3-13,17H,1-2H3,(H,25,27)(H,21,22,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMMNBSNNIDJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting an appropriate amine with a benzoyl chloride derivative.

    Final Coupling: The final step involves coupling the triazole derivative with the benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide
  • N-[phenyl(1H-1,2,4-triazol-4-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide

Uniqueness

N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-3-(propan-2-ylcarbamoylamino)benzamide is unique due to the specific positioning of the triazole ring and the phenyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

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